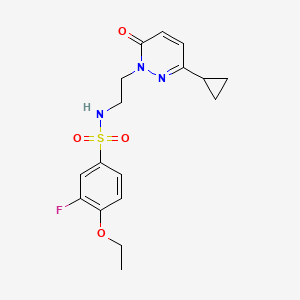
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. The IUPAC name can also provide some information about the compound’s structure.
Synthesis Analysis
The synthesis of a new compound often involves designing a synthetic route, selecting appropriate reagents and conditions, and optimizing the yield and purity of the product. Analytical techniques such as NMR, IR, and mass spectrometry can be used to confirm the structure of the synthesized compound.Molecular Structure Analysis
X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine the three-dimensional structure of a molecule. These techniques can provide information about the molecule’s shape, the arrangement of its atoms, and its electronic structure.Chemical Reactions Analysis
Studying the reactions of a compound can provide insights into its chemical behavior and reactivity. This might involve carrying out reactions with the compound and analyzing the products using various analytical techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. These properties can provide insights into how the compound might behave in different environments or under different conditions.科学研究应用
Antitumor Activity
Sulfonamide derivatives have shown promising antitumor activity in various studies. For instance, compounds designed with sulfonamide groups incorporating 5-fluorouracil and nitrogen mustard demonstrated potent antitumor agents with low toxicity, suggesting a valuable approach in cancer treatment research (Huang, Z., Lin, Z., & Huang, J., 2001). This indicates that exploring sulfonamide derivatives could lead to the development of new antitumor drugs.
Antimicrobial and Antiproliferative Agents
Sulfonamide compounds have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Research has demonstrated the effectiveness of N-ethyl-N-methylbenzenesulfonamide derivatives as antimicrobial and antiproliferative agents, highlighting the versatility of sulfonamides in combating microbial infections and inhibiting the growth of cancer cells (El-Gilil, S. M. A., 2019).
Enzymatic Inhibition for Disease Management
The inhibition of carbonic anhydrase isozymes by sulfonamide derivatives incorporating triazine moieties offers a strategic approach to managing physiological conditions like glaucoma, epilepsy, and altitude sickness. These compounds demonstrated significant inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes, suggesting their potential in therapeutic applications (Garaj, V. et al., 2005).
Exploration of Structural and Functional Characteristics
The synthesis and structural characterization of sulfonamide CCR5 antagonists underline the ongoing interest in sulfonamide derivatives for their potential in preventing HIV-1 infections. This highlights the importance of understanding the molecular structures of sulfonamides for the development of targeted therapies (Cheng, D. J., 2015).
安全和危害
The safety and hazards of a compound can be assessed by studying its toxicity, its potential for causing irritation or sensitization, and its environmental impact. This information is important for handling and disposing of the compound safely.
未来方向
The future directions for research on a compound might depend on its properties and potential applications. For example, if the compound is a potential drug, future research might involve preclinical testing, clinical trials, and drug development.
Please note that these are general steps and the specific methods and techniques used can vary depending on the nature of the compound and the goals of the research. It’s always important to consult with a qualified scientist or researcher when conducting chemical research.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-2-25-16-7-5-13(11-14(16)18)26(23,24)19-9-10-21-17(22)8-6-15(20-21)12-3-4-12/h5-8,11-12,19H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRODPWYNMSFGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

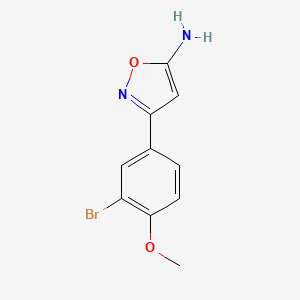
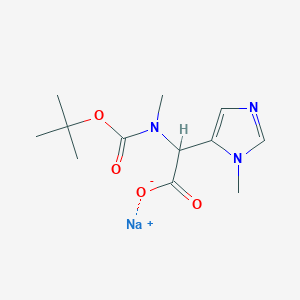
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
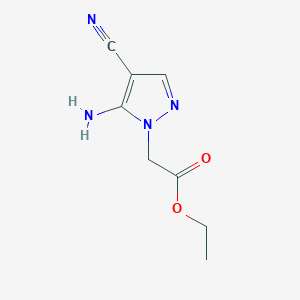
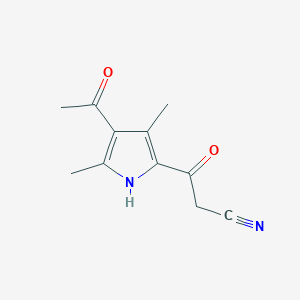
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)
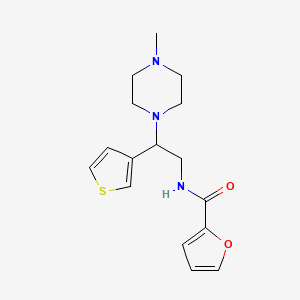
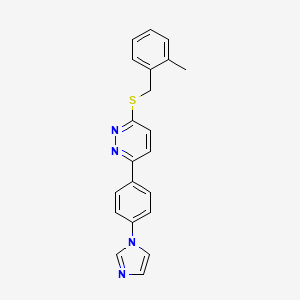
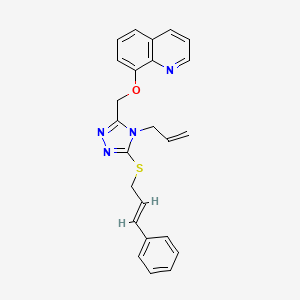
![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)
![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)
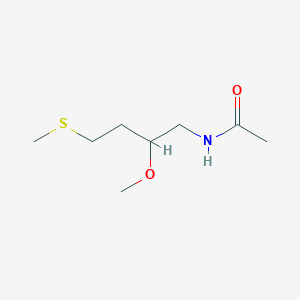
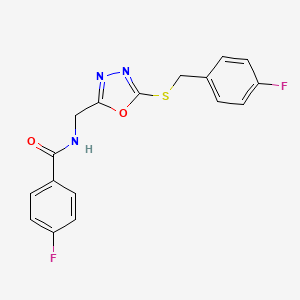
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)